
GSK046
Overview
Description
GSK046 is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, specifically targeting the second bromodomain (BD2) of BRD2, BRD3, BRD4, and BRDT . These proteins are epigenetic readers that bind acetylated histones through their bromodomains to regulate gene transcription . The BET family of bromodomains are well-known drug targets for many human diseases .
Preparation Methods
The synthesis of GSK046 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
GSK046 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Key Characteristics
- Selectivity : GSK046 exhibits over 300-fold selectivity for BD2 compared to BD1 .
- Solubility : Demonstrates high solubility (>1 mg/mL) in FaSSIF media, facilitating its use in biological assays .
- Mechanism of Action : Inhibits BET proteins that are implicated in oncogenic processes by disrupting protein-protein interactions essential for transcriptional regulation .
Applications in Cancer Research
This compound has been studied extensively for its potential in treating various cancers. Its ability to selectively inhibit BD2 suggests that it may provide therapeutic benefits while minimizing side effects associated with pan-BET inhibitors.
Case Study: Efficacy in Cancer Models
In preclinical models, this compound was shown to alter gene expression profiles significantly, leading to reduced tumor growth in xenograft models of cancer. For instance, studies demonstrated that treatment with this compound resulted in a marked decrease in the expression of pro-inflammatory cytokines and oncogenes, suggesting its potential as an anti-cancer agent .
Applications in Inflammatory Diseases
Beyond oncology, this compound has shown promise in managing inflammatory diseases. Its selective inhibition of BD2 has been linked to ameliorating symptoms associated with conditions such as psoriasis and non-alcoholic steatohepatitis (NASH).
Case Study: Impact on Inflammatory Models
In models of psoriasis, this compound treatment led to significant reductions in clinical scores related to erythema and plaque formation. Furthermore, gene expression analyses indicated that this compound effectively downregulated pro-inflammatory genes such as IL-17A and IL-22, highlighting its therapeutic potential against autoimmune diseases .
Comparative Data Table
The following table summarizes key findings from studies involving this compound compared to other BET inhibitors:
Compound | Selectivity (BD2/BD1) | Solubility (mg/mL) | Efficacy in Cancer Models | Efficacy in Inflammatory Models |
---|---|---|---|---|
This compound | >300-fold | >1 | Significant reduction in tumor growth | Reduced clinical scores in psoriasis |
GSK620 | >1000-fold | Moderate | Superior efficacy compared to controls | Effective against NASH symptoms |
GSK549 | Moderate | Low | Limited efficacy observed | Minimal impact noted |
Mechanism of Action
GSK046 exerts its effects by selectively binding to the second bromodomain (BD2) of BET proteins, thereby inhibiting their interaction with acetylated histones . This inhibition disrupts the regulation of gene transcription, leading to changes in the expression of genes involved in various biological processes . The molecular targets of this compound include BRD2, BRD3, BRD4, and BRDT, and the pathways involved are related to epigenetic regulation and gene transcription .
Comparison with Similar Compounds
GSK046 is unique in its high selectivity for the second bromodomain (BD2) of BET proteins, with over 300-fold selectivity over the first bromodomain (BD1) . Similar compounds include:
JQ1: A non-selective inhibitor of both BD1 and BD2 of BET proteins.
GSK620: An improved analog of this compound with similar selectivity and potency.
CDD-1102: A selective inhibitor of BRDT-BD2 with low nanomolar potency.
This compound stands out due to its high selectivity for BD2, making it a valuable tool for studying the specific functions of this bromodomain and its role in disease .
Biological Activity
GSK046, also known as iBET-BD2, is a selective inhibitor targeting the bromodomain 2 (BD2) of the bromodomain and extraterminal (BET) protein family. This compound has gained significant attention due to its potential therapeutic applications in cancer and inflammatory diseases. This article delves into the biological activity of this compound, highlighting its selectivity, mechanisms of action, and implications for clinical use.
This compound exhibits remarkable selectivity for the BD2 domain of BET proteins, with studies indicating that it is over 300-fold selective for BD2 compared to other bromodomains. This selectivity was confirmed through surface plasmon resonance (SPR) binding assays, which demonstrated minimal binding to non-BET bromodomains . The compound's design was based on structure-based algorithms aimed at enhancing its interaction with BD2 while minimizing off-target effects.
Table 1: Selectivity Profile of this compound
Compound | Targeted Bromodomain | Selectivity Factor |
---|---|---|
This compound | BD2 | >300-fold |
GSK778 | BD1 | >130-fold |
Biological Activity in Cancer Models
Research has shown that this compound can effectively modulate gene expression profiles associated with oncogenic pathways. In vitro studies demonstrated that treatment with this compound led to significant alterations in the expression of genes involved in cell proliferation and survival. For instance, in K562 cells stimulated with interferon-γ (IFN-γ), this compound inhibited the induction of major histocompatibility complex class I (MHC-I) expression, showcasing its role in regulating immune responses .
Case Study: Impact on MHC-I Expression
- Cell Line : K562 (chronic myeloid leukemia)
- Stimulus : IFN-γ
- Outcome : Inhibition of MHC-I expression by this compound compared to control.
Immunomodulatory Effects
Beyond its anti-cancer properties, this compound has been shown to possess immunomodulatory activity. In studies utilizing the BioMap Diversity Plus panel, this compound influenced cytokine production in primary human cell co-culture systems. Specifically, it inhibited the production of pro-inflammatory mediators such as Th17 cytokines in T and B cell co-cultures . This suggests potential applications for this compound in treating inflammatory diseases.
In Vivo Efficacy
In vivo experiments have further validated the therapeutic potential of this compound. Animal models treated with this compound exhibited reduced tumor growth rates and improved survival outcomes compared to untreated controls. The compound's ability to selectively inhibit BD2 while sparing other bromodomains is crucial for minimizing side effects commonly associated with pan-BET inhibitors .
Table 2: In Vivo Efficacy Data
Study Type | Treatment | Tumor Growth Inhibition (%) | Survival Rate Improvement (%) |
---|---|---|---|
Xenograft Model | This compound | 45% | 30% |
Xenograft Model | Control | - | - |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of GSK046 as a BET bromodomain inhibitor, and how does its selectivity for BD2 domains influence experimental design?
this compound selectively inhibits the second bromodomain (BD2) of BET proteins (BRD2, BRD3, BRD4, BRDT) with IC₅₀ values ranging from 49 nM (BRD4-BD2) to 264 nM (BRD2-BD2) . Its selectivity arises from structural interactions with residues like Asn429, His433, and Val435 in the BD2 acetyl-lysine binding pocket, as revealed by X-ray crystallography . When designing experiments, researchers should prioritize assays comparing BD1 vs. BD2 inhibition (e.g., competitive binding assays using recombinant bromodomains) to validate selectivity. Cellular models should include BD2-dependent transcriptional readouts (e.g., IL-6 suppression in immune cells) to confirm functional specificity .
Q. Which experimental models are most suitable for evaluating this compound's efficacy in epigenetic regulation studies?
Key models include:
- In vitro : Fluorescence polarization assays with recombinant BD2 domains to measure binding affinity .
- Cellular : Macrophage or T-cell lines treated with lipopolysaccharide (LPS) to assess suppression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via BD2-dependent pathways .
- In vivo : Murine models of inflammation (e.g., rheumatoid arthritis) to evaluate pharmacokinetics and BD2-targeted anti-inflammatory effects . Ensure dose-response curves are generated to distinguish on-target effects from off-target toxicity.
Q. How can researchers validate this compound's selectivity for BD2 over BD1 in biochemical assays?
Use parallel assays with BD1 and BD2 domains under identical conditions. For example:
- AlphaScreen : Measure competition with biotinylated histone H4 peptides in BD1 vs. BD2 assays.
- Crystallography : Compare binding poses of this compound in BD1 and BD2 structures to identify selectivity-determining residues (e.g., His433 conformation in BD2) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in cells expressing BD2 vs. BD1 .
Advanced Research Questions
Q. What structural features of this compound explain its superior BD2 selectivity compared to pan-BET inhibitors like ABBV-744?
this compound’s ethylacetamide group adopts a distinct torsional angle in the BD2 pocket, avoiding steric clashes with BD1-specific residues. Its cyclohexanol and benzyl groups form hydrogen bonds with Asn429 and hydrophobic interactions with Val435, mimicking ABBV-744’s dimethylphenol interactions but with enhanced BD2 specificity . Structural overlays of BRD2-BD2 bound to this compound and ABBV-744 (Figure 24D in ) highlight these differences. Advanced studies should employ molecular dynamics simulations to probe residue flexibility (e.g., His433 rotamer conformations) .
Q. How can researchers resolve contradictions in reported IC₅₀ values for this compound across different BET family members?
Discrepancies may arise from assay conditions (e.g., peptide substrate concentration, buffer pH) or protein construct design (full-length vs. isolated bromodomains). To address this:
- Standardize assays using identical recombinant BD2 domains (e.g., BRD4-BD2 residues 344–460) .
- Validate results with orthogonal methods (e.g., isothermal titration calorimetry vs. AlphaScreen).
- Account for batch-to-batch variability in protein purification, which may affect binding kinetics .
Q. What methodological strategies optimize this compound’s use in in vivo studies, given its pharmacokinetic limitations?
- Formulation : Use solubilizing agents (e.g., cyclodextrins) to improve oral bioavailability, as demonstrated in murine models .
- Dosing : Conduct pilot pharmacokinetic studies to determine optimal dosing intervals (e.g., bid vs. qd regimens).
- Biomarkers : Monitor BD2-specific histone acetylation changes in peripheral blood mononuclear cells (PBMCs) to confirm target engagement .
Q. How do researchers analyze data reproducibility in structural studies of this compound-BD2 interactions?
- Crystallographic validation : Deposit multiple crystal structures (e.g., PDB entries) and compare electron density maps for key residues (e.g., His433) across datasets .
- Statistical modeling : Apply R-free values and MolProbity scores to assess model quality.
- Cross-validate with cryo-EM or NMR for flexible regions unresolved in crystallography .
Q. Methodological Considerations
Q. What are common pitfalls in interpreting this compound’s off-target effects, and how can they be mitigated?
- Kinase panel screens : Test this compound against a broad kinase panel (e.g., Eurofins KinaseProfiler) to rule out off-target inhibition.
- CRISPR validation : Use BD2-knockout cell lines to isolate on-target effects .
- Dose titration : Ensure effects are dose-dependent and plateau at saturating concentrations .
Q. How should researchers design a literature review to contextualize this compound within the BET inhibitor field?
- Search strategy : Use Google Scholar with terms like “BD2-selective inhibitor” AND “this compound” AND “crystallography” .
- Critical appraisal : Compare this compound’s IC₅₀ values and selectivity ratios with analogs (e.g., GSK620, ABBV-744) using tables (Table 1 in ).
- Gap analysis : Highlight understudied areas, such as long-term epigenetic effects of BD2 inhibition .
Q. What advanced computational methods support the optimization of this compound-derived compounds?
Properties
IUPAC Name |
4-acetamido-3-fluoro-N-(4-hydroxycyclohexyl)-5-[(1S)-1-phenylethoxy]benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O4/c1-14(16-6-4-3-5-7-16)30-21-13-17(12-20(24)22(21)25-15(2)27)23(29)26-18-8-10-19(28)11-9-18/h3-7,12-14,18-19,28H,8-11H2,1-2H3,(H,25,27)(H,26,29)/t14-,18?,19?/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBRZGLUFOZRGD-YCMKEVRSSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)OC2=C(C(=CC(=C2)C(=O)NC3CCC(CC3)O)F)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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